molecular formula C9H11NO2S B11991433 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione

5-Cyclohexylidene-1,3-thiazolidine-2,4-dione

Cat. No.: B11991433
M. Wt: 197.26 g/mol
InChI Key: OAXPSIPBZAUIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexylidene-1,3-thiazolidine-2,4-dione is a synthetic compound based on the privileged thiazolidinone scaffold, a heterocyclic structure recognized for its versatile pharmacological potential and significant utility in medicinal chemistry research . This specific derivative is characterized by a cyclohexylidene moiety at the C5 position, a key structural feature that is often explored to modulate the compound's lipophilicity, stereochemistry, and biological activity . The thiazolidinone core is a well-established pharmacophore in the investigation of antidiabetic agents. Derivatives like this compound are of interest for research focused on the peroxisome proliferator-activated receptor gamma (PPARγ) pathway . PPARγ is a nuclear receptor that plays a central role in glucose and lipid metabolism, and its agonists are known to improve insulin sensitivity . The structure-activity relationship (SAR) studies of thiazolidinediones indicate that hydrophobic substitutions at the fifth position are critical for binding to and activating the PPARγ receptor, making this compound a valuable intermediate for developing new anti-hyperglycemic agents . Beyond metabolic research, this compound serves as a key precursor in organic and medicinal chemistry synthesis. It is typically synthesized via a Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with cyclohexanone . The exocyclic double bond at the C5 position is a reactive handle that allows for further chemical transformations, enabling the construction of more complex molecular architectures for screening against various biological targets . These targets include, but are not limited to, tyrosine phosphatase 1B (PTP1B) , vascular endothelial growth factor receptor-2 (VEGFR-2) , and microbial Mur ligases , highlighting its broad applicability in drug discovery. Application Note: This product is intended for research purposes as a chemical reference standard, a building block for organic synthesis, or a candidate for in vitro biological screening. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

5-cyclohexylidene-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H11NO2S/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5H2,(H,10,11,12)

InChI Key

OAXPSIPBZAUIDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C(=O)NC(=O)S2)CC1

Origin of Product

United States

Preparation Methods

Classical Alkaline Catalysis

  • Method : Thiazolidine-2,4-dione (21.36 mmol) reacts with cyclohexanecarbaldehyde (21.36 mmol) in ethanol or toluene, catalyzed by piperidine (14.11 mmol). The mixture is refluxed for 8–9 hours, followed by acidification with acetic acid to precipitate the product.

    • Yield : 54–59% for analogous aliphatic aldehydes.

    • Characterization : IR spectra show C=C (1566–1582 cm⁻¹) and C=O (1670–1735 cm⁻¹) stretches. ¹H NMR confirms the cyclohexylidene proton as a singlet at δ 7.71–7.77 ppm.

Green Chemistry Approaches

  • Ionic Liquid Catalysis : Using 1-benzyl-3-methylimidazolium dihydrogen phosphate ([bnmim]H₂PO₄, 5 mol%) at 70°C, the reaction completes in 50–90 minutes with yields up to 92%.

    • Advantages : Solvent-free, recyclable catalyst (4 cycles without efficiency loss).

  • Morpholine-Mediated Synthesis : Morpholine (10 mol%) in ethanol under Dean-Stark conditions achieves 55–90% yield in 2 hours.

Alternative Cyclization Strategies

Vilsmeier-Haack Reaction

A two-step process involves:

  • Formylation of N-phenylacetamide to generate 2-chloroquinoline-3-carbaldehyde.

  • Condensation with TZD under basic conditions (K₂CO₃/DMF).
    While primarily used for arylidene derivatives, this method could adapt cyclohexanecarbaldehyde for analogous synthesis.

Claisen-Schmidt Condensation

Cyclohexanone reacts with TZD in the presence of EDDA (ethylenediamine diacetate), a Brønsted acid-base catalyst, though yields for aliphatic ketones are typically lower (∼45%).

Synthetic Challenges and Optimizations

ParameterClassical MethodIonic LiquidMorpholine
CatalystPiperidine[bnmim]H₂PO₄Morpholine
Temperature (°C)80–1007080
Time (h)8–90.8–1.52
Yield (%)54–5981–9255–90
SolventEthanol/TolueneSolvent-freeEthanol

Key Observations :

  • Cyclohexanone vs. Aldehydes : Aliphatic aldehydes (e.g., cyclohexanecarbaldehyde) exhibit slower reactivity than aromatic counterparts due to reduced electrophilicity.

  • Acid Sensitivity : The cyclohexylidene group is prone to hydrolysis under strong acidic conditions, necessitating pH-controlled workups.

Structural Characterization

Spectroscopic Data for 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione :

  • IR (KBr) : ν = 1730–1676 cm⁻¹ (C=O), 1566 cm⁻¹ (C=C).

  • ¹H NMR (CDCl₃) : δ 7.77 (s, 1H, CH=), 3.77–2.36 (m, 10H, cyclohexylidene), 8.50 (s, 1H, NH).

  • ¹³C NMR : δ 169.86 (C=O), 166.89 (C=O), 143.13 (CH=), 134.42–127.26 (cyclohexylidene carbons).

  • HRMS : m/z 272.9419 (M⁺).

Industrial and Environmental Considerations

  • Cost Efficiency : Lab-scale synthesis reduces costs by 40-fold compared to commercial sources.

  • Waste Mitigation : Ionic liquid and morpholine protocols minimize hazardous waste vs. traditional HCl/piperidine methods .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidines .

Scientific Research Applications

Anticancer Activity

The anticancer properties of 5-cyclohexylidene-1,3-thiazolidine-2,4-dione have been explored extensively. Studies indicate that this compound demonstrates selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects on Lung Carcinoma Cells

A study conducted on NCI-H292 human lung carcinoma cells revealed that this compound exhibited significant cytotoxic effects with an IC50 value of 1.26 μg/mL after 72 hours of incubation. The compound induced apoptosis characterized by phosphatidylserine externalization and mitochondrial depolarization without affecting normal peripheral blood mononuclear cells (PBMC) .

Cell Line IC50 (μg/mL) Effect
NCI-H292 (Lung Cancer)1.26Induces apoptosis
PBMCNot CytotoxicNo significant effect

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiazolidine derivatives, including this compound. These compounds have shown efficacy against various bacterial strains.

Case Study: Antimicrobial Testing

In vitro tests demonstrated that derivatives of thiazolidine-2,4-dione exhibited antimicrobial activity primarily against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) ranged from 2 to 16 µg/mL for various derivatives .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Antioxidant Activity

The antioxidant capabilities of thiazolidine derivatives are noteworthy as they can scavenge free radicals and reduce oxidative stress.

Case Study: Antioxidant Effects

A study utilized the DPPH assay to evaluate the antioxidant activity of this compound. Results indicated a significant reduction in DPPH radical levels, confirming its potential as an effective antioxidant .

Assay Type Result
DPPH ScavengingSignificant reduction

Computational Studies

Advancements in computational chemistry have facilitated the exploration of the pharmacological profiles of thiazolidine derivatives. Molecular docking studies suggest that compounds like this compound may interact with key drug targets such as EGFR and ORF2 enzymes.

Case Study: In Silico Analysis

Using Density Functional Theory (DFT) and molecular docking simulations, researchers assessed the binding potential and pharmacokinetic properties of the compound. The results indicated favorable interactions with selected targets and suggested its viability for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARs. By activating these nuclear receptors, the compound influences the transcription of genes involved in glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced inflammation .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

5-Arylidene-1,3-thiazolidine-2,4-diones

  • Synthesis: Most TZD derivatives, including 5-cyclohexylidene analogs, are synthesized via Knoevenagel condensation. For example, 5-arylidene derivatives (e.g., 5-(4-bromophenyl)methylidene-TZD) are prepared by reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes in ethanol or DMF using catalysts like piperidine or sodium acetate .

Coumarin-Substituted TZDs

  • Compounds like 3-(7-hydroxy-2-oxo-2H-chromen-4-ylmethyl)-5-arylidene-TZDs (e.g., 5g, 5k) incorporate coumarin moieties, improving antioxidant activity. Their synthesis involves coupling 5-arylidene-TZDs with bromomethyl-coumarins .
  • Comparison : The cyclohexylidene derivative lacks the conjugated coumarin system, which is critical for radical scavenging in DPPH assays .
Antidiabetic Activity
  • 5-Arylidene Derivatives : Murugan et al. demonstrated that dispiropyrrolidines derived from 5-arylidene-TZDs (e.g., 5-(4-fluorobenzylidene)-TZD) showed superior antidiabetic activity to rosiglitazone in alloxan-induced diabetic rats, with IC₅₀ values < 10 µM .
  • Imidazo-Thiadiazole-TZDs : Compounds 9 and 10, bearing naphthyl and coumarinyl groups, exhibited enhanced activity due to extended π-conjugation .
Antioxidant Activity
  • Coumarin-TZDs: Derivatives like 5n (4-hydroxy-3-methoxybenzylidene) showed DPPH scavenging activity with EC₅₀ values of 12–18 µM, attributed to phenolic -OH groups .
Antimicrobial Activity
  • Mannich Base Derivatives : (5E)-5-arylidene-3-(piperidinylmethyl)-TZDs displayed broad-spectrum activity against E. coli and C. albicans (MIC: 8–32 µg/mL). The cyclohexylidene group’s bulkiness may hinder bacterial membrane penetration compared to smaller arylidene substituents .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • 5-Arylidene-TZDs : Poor aqueous solubility is common (e.g., 22/61 nitrostyryl-TZDs failed solubility tests), limiting in vivo applications .
  • Cyclohexylidene-TZD : The cyclohexane ring may improve lipid solubility but exacerbate crystallization challenges .

ADME Profile

  • Coumarin-TZDs : Enhanced metabolic stability due to rigid coumarin scaffolds .
  • Cyclohexylidene-TZD : Predicted to have moderate CYP450-mediated metabolism, similar to pioglitazone impurities (e.g., 5-(4-hydroxybenzyl)-TZD) .

Data Tables

Table 1: Key Structural Analogs and Activities

Compound Substituent Biological Activity (EC₅₀/IC₅₀) Reference
5-Cyclohexylidene-TZD Cyclohexylidene Not reported -
5-(4-Bromophenyl)-TZD 4-Bromophenyl Antidiabetic (IC₅₀: 8 µM)
3-Coumarinyl-5g 4-Methoxybenzylidene Antioxidant (EC₅₀: 14 µM)
5-(Naphthyl)-imidazo-TZD Naphthyl Antidiabetic (IC₅₀: 5 µM)

Biological Activity

5-Cyclohexylidene-1,3-thiazolidine-2,4-dione (often referred to as a thiazolidine derivative) is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, focusing on its antioxidant, antibacterial, and potential anticancer properties.

Overview of Thiazolidine Derivatives

Thiazolidine-2,4-diones (TZDs) are a class of compounds known for their multifaceted biological activities. The introduction of various substituents on the thiazolidine ring can significantly alter their pharmacological profiles. The compound this compound is a specific derivative that has been studied for its potential therapeutic applications.

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit notable antioxidant properties. For instance:

  • Radical Scavenging Activity : Compounds derived from thiazolidine-2,4-dione have shown significant radical scavenging capabilities. In one study, certain derivatives exhibited scavenging activities comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
  • Mechanism of Action : The antioxidant activity is often attributed to the presence of phenolic groups that can donate electrons and neutralize free radicals. The structure-activity relationship (SAR) indicates that the arrangement of these groups plays a crucial role in their effectiveness .

Table 1: Antioxidant Activity of Thiazolidine Derivatives

CompoundScavenging Activity (%)Reference AntioxidantActivity Comparison
5f58.27Ascorbic AcidComparable
5l70.66BHTHigher
5kModest-Lower

Antibacterial Activity

The antibacterial properties of thiazolidine derivatives have also been extensively researched:

  • Broad-Spectrum Activity : Studies have shown that compounds like this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 3.91 mg/L against reference bacterial strains .
  • Structure-Activity Relationships : The antibacterial efficacy varies significantly based on the structural modifications made to the thiazolidine core. Some compounds were found to be more effective than standard antibiotics such as oxacillin and cefuroxime .

Table 2: Antibacterial Efficacy of Selected Thiazolidine Derivatives

CompoundBacteria StrainMIC (mg/L)Reference Drug
Compound 38Bacillus cereus3.91Cefuroxime
Compound 24Staphylococcus aureus<5Oxacillin
Compound 42Escherichia coli6.25Ciprofloxacin

Potential Anticancer Activity

Emerging research suggests that thiazolidine derivatives may also possess anticancer properties:

  • Mechanisms of Action : Thiazolidines have been implicated in modulating various signaling pathways associated with cancer progression. Their ability to inhibit specific enzymes related to tumor growth has been highlighted in several studies .
  • Case Studies : In vitro studies have shown that certain thiazolidine derivatives can induce apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for 5-arylidene-thiazolidine-2,4-dione derivatives?

The most common method involves Knoevenagel condensation , where thiazolidine-2,4-dione reacts with an aldehyde or ketone in the presence of a base catalyst (e.g., piperidine or alum). For example, 5-ethylidene derivatives are synthesized by refluxing thiazolidine-2,4-dione with aromatic aldehydes in ethanol, followed by purification via recrystallization . Key parameters include solvent choice (e.g., ethanol or DMF), reaction time (2–6 hours), and molar ratios (aldehyde:thiazolidinedione ≈ 1:1).

Q. How are structural and purity characteristics validated for these compounds?

Characterization relies on spectroscopic and analytical methods :

  • IR spectroscopy confirms carbonyl (C=O, ~1700–1750 cm⁻¹) and thiazolidinone ring vibrations.
  • ¹H/¹³C NMR identifies substituent patterns (e.g., arylidene protons at δ 7.2–8.5 ppm).
  • Mass spectrometry (MS) verifies molecular ion peaks and fragmentation patterns.
  • Melting points and thin-layer chromatography (TLC) assess purity .

Q. What substituents are commonly introduced to modulate bioactivity?

Substituents on the arylidene group (e.g., electron-withdrawing -NO₂, electron-donating -OCH₃) or the thiazolidinone core (e.g., cyclohexylidene) influence biological activity. For instance, halogenated derivatives often enhance antimicrobial potency due to increased lipophilicity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction energetics. For example, ICReDD combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error approaches. This method accelerates the discovery of derivatives with tailored properties .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from:

  • Structural variations : Minor substituent changes (e.g., -OH vs. -OCH₃) alter target binding.
  • Assay conditions : Differences in microbial strains, cell lines, or concentration ranges.
  • Purity issues : Inadequate recrystallization or column chromatography. Cross-study comparisons should normalize these variables and validate findings via dose-response assays .

Q. How can factorial design improve synthetic efficiency?

Factorial experimental design systematically evaluates variables (e.g., temperature, solvent polarity, catalyst loading) to optimize yield and selectivity. For example, a 2³ factorial design might test:

  • Temperature: 70°C vs. 100°C
  • Catalyst: Piperidine vs. alum
  • Solvent: Ethanol vs. DMF Statistical analysis (e.g., ANOVA) identifies significant factors, reducing the number of required trials .

Q. What advanced techniques elucidate solid-state properties?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing arrangements. For instance, crystal structures of 5-arylidene derivatives reveal intramolecular hydrogen bonding between the thiazolidinone carbonyl and arylidene substituents, influencing stability and solubility .

Methodological Considerations

  • Synthetic Reproducibility : Always report solvent grades, reaction atmosphere (e.g., N₂), and purification steps to ensure reproducibility .
  • Data Validation : Use orthogonal techniques (e.g., HPLC + NMR) to confirm compound identity, especially for isomers or polymorphs .
  • Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, waste disposal) when handling reactive intermediates or halogenated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.